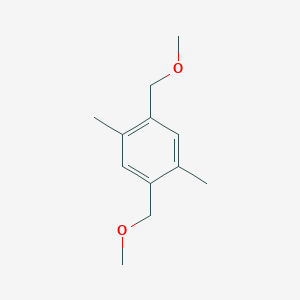
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene, also known as DMMB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is used as a reagent for the protection of alcohols, amines, and carboxylic acids. It is also employed as a building block for the synthesis of complex organic molecules.
In materials science, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been used as a precursor for the synthesis of novel polymers and copolymers. These materials have unique properties such as high thermal stability, excellent mechanical strength, and good solubility in organic solvents. In medicinal chemistry, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been investigated for its potential use as a drug delivery system, due to its ability to form inclusion complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is not fully understood, but it is believed to involve the formation of inclusion complexes with other molecules. Inclusion complexes are formed when 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene molecules encapsulate other molecules within their crystal lattice structure. This process is driven by the hydrophobic effect, which results in the formation of stable complexes.
Efectos Bioquímicos Y Fisiológicos
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe reagent for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has several advantages as a reagent for laboratory experiments. It is readily available, easy to handle, and has a long shelf life. 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is also stable under a wide range of conditions and can be used in a variety of organic solvents. However, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has some limitations, including its high cost and limited solubility in water.
Direcciones Futuras
There are several future directions for the research and development of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene. One potential area is the synthesis of novel polymers and copolymers using 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene as a precursor. These materials have potential applications in various fields, including electronics, coatings, and adhesives.
Another area of research is the development of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene-based drug delivery systems. 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has the potential to form inclusion complexes with a wide range of drugs, making it a promising candidate for drug delivery applications.
In conclusion, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is a versatile chemical compound that has potential applications in various fields of scientific research. Its unique properties, including its ability to form inclusion complexes, make it an attractive reagent for use in organic synthesis, materials science, and medicinal chemistry. As research in this area continues, it is likely that new applications for 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene will be discovered, leading to further advancements in science and technology.
Métodos De Síntesis
The synthesis of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene involves the reaction of 2,5-dimethylhydroquinone with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of a cyclic acetal intermediate, which is subsequently hydrolyzed to yield 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene as the final product.
Propiedades
Número CAS |
1444-74-2 |
|---|---|
Nombre del producto |
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene |
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1,4-bis(methoxymethyl)-2,5-dimethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-12(8-14-4)10(2)6-11(9)7-13-3/h5-6H,7-8H2,1-4H3 |
Clave InChI |
JNWBIADIWCEHAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1COC)C)COC |
SMILES canónico |
CC1=CC(=C(C=C1COC)C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



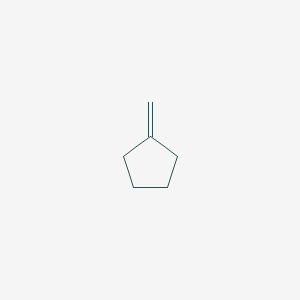
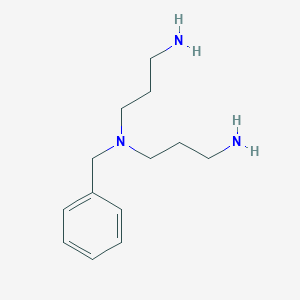
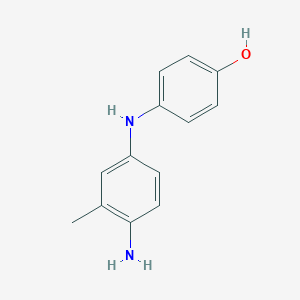
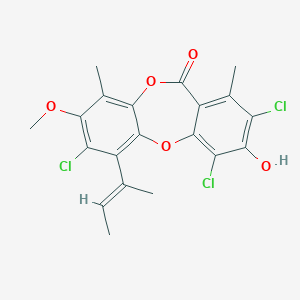
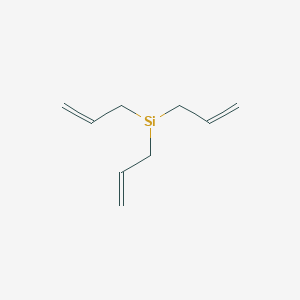
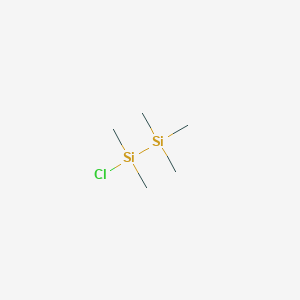
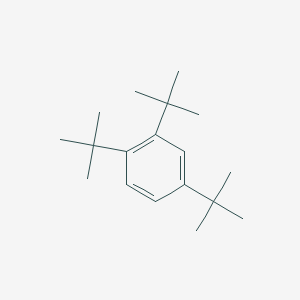
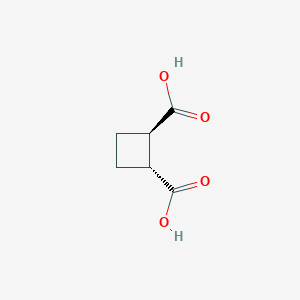
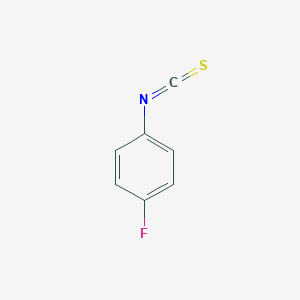
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
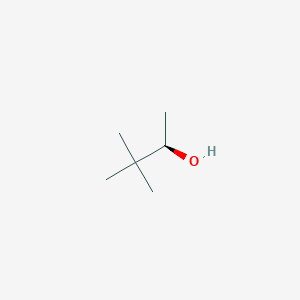

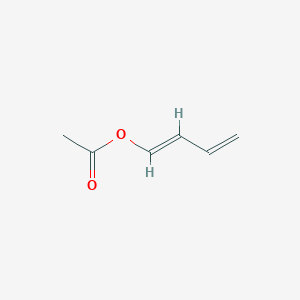
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)